molecular formula C22H20N2O3 B15085979 2-hydroxy-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide

2-hydroxy-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide

Cat. No.: B15085979
M. Wt: 360.4 g/mol
InChI Key: KSVXBOLNNLUJFI-OEAKJJBVSA-N
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Description

2-hydroxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-[(4-methylbenzyl)oxy]benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzohydrazide: A simpler hydrazide compound with similar structural features.

    4-[(4-methylbenzyl)oxy]benzaldehyde: The aldehyde precursor used in the synthesis of the target compound.

    Other hydrazides: Compounds with similar hydrazide functional groups that may exhibit comparable biological activities.

Uniqueness

2-hydroxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other hydrazides

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H20N2O3/c1-16-6-8-18(9-7-16)15-27-19-12-10-17(11-13-19)14-23-24-22(26)20-4-2-3-5-21(20)25/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

KSVXBOLNNLUJFI-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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